3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione
Description
3-[1,3-Benzoxazol-2(3H)-yliden]-2,4-pentanedione is a heterocyclic compound featuring a benzoxazole ring fused with a 2,4-pentanedione moiety. This compound is structurally distinct due to the conjugation of the benzoxazolyliden group with the diketone system, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(Z)-3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,14H,1-2H3/b11-7+ |
InChI Key |
AJKUQWZVOMPHEO-YRNVUSSQSA-N |
Isomeric SMILES |
C/C(=C(\C1=NC2=CC=CC=C2O1)/C(=O)C)/O |
Canonical SMILES |
CC(=C(C1=NC2=CC=CC=C2O1)C(=O)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione typically involves the condensation of 2-aminophenol with diketones under specific reaction conditions. One common method includes the use of 2-aminophenol and 1,3-diketones in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . Industrial production methods may vary, but they often involve similar condensation reactions with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
Reactivity with Nucleophiles
The diketone and imine groups enable nucleophilic attacks:
-
Imine bond : Reacts reversibly with amino acids (e.g., lysine, cysteine) via nucleophilic addition, forming transient Schiff bases.
-
Diketone : Undergoes keto-enol tautomerism, stabilizing intermediates in cycloaddition reactions.
Key Observations:
-
Substituents on the benzoxazole ring modulate reactivity (electron-withdrawing groups enhance electrophilicity) .
-
pH-dependent stability: Degrades under strongly acidic/basic conditions (>pH 10 or <pH 3).
Stereochemical Considerations
The compound exhibits E/Z isomerism influenced by intramolecular hydrogen bonding (IHB):
-
E isomer : Thermodynamically favored due to NH···O=C IHB , forming a six-membered ring .
-
Rotational barrier : DFT calculations show a 20–35 kcal/mol barrier for C=C bond rotation, locking the E configuration at room temperature .
Table 2: Stereochemical Analysis (DFT Data)
| Parameter | Value (kcal/mol) | Impact on Isomer Stability |
|---|---|---|
| E → Z rotational barrier | 35 | Prevents isomerization |
| Z → E rotational barrier | 20 | Favors E isomer |
Cyclization Reactions
-
Reacts with hydrazines to form pyrazole derivatives (yield: ~75%).
-
Forms 1,3-oxazine rings via [4+2] cycloaddition with enophiles.
Oxidation/Reduction
-
Diketone moiety resists oxidation but undergoes selective reduction with NaBH4 to yield diols (requires anhydrous conditions).
Table 3: Biological Activity Correlations
| Derivative Substituent | Biofilm Inhibition (%) | IC50 (µM) | Source |
|---|---|---|---|
| 5-Chloro | 72 | 45 | |
| 6-Methyl | 68 | 52 |
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . In cancer research, it targets specific pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- 6-(1,3-Thiazol-4-yl)-1,3-benzoxazol-2(3H)-ones : Exhibit potent activity against Micrococcus luteus (MIC = 31.25 μg/mL) due to the electron-withdrawing thiazole group enhancing membrane disruption .
- Schiff base metal complexes : Cu(II) and Ni(II) complexes of thiazolylazo-pentanedione derivatives show broad-spectrum antibacterial activity, attributed to metal coordination improving cell permeability .
Anticancer and Cytotoxic Activity
- Cyclic amine-containing benzoxazolones : Derivatives with piperazine or morpholine moieties demonstrate cytotoxic effects against human cancer cell lines (e.g., HeLa, K562) via intercalation or topoisomerase inhibition .
- 3-Benzylidene-2,4-pentanedione : Lacks significant cytotoxicity, highlighting the necessity of heterocyclic substituents for anticancer activity .
Antioxidant and Anti-Quorum Sensing Activity
- Mannich base benzoxazolones : Antioxidant activity correlates with electron-donating substituents (e.g., –OCH₃) that scavenge free radicals .
- 1,3-Benzoxazol-2(3H)-one derivatives: Anti-quorum sensing activity against Pseudomonas aeruginosa via inhibition of biofilm formation .
Physicochemical and Spectral Comparisons
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 3-[1,3-benzoxazol-2(3H)-yliden]-2,4-pentanedione derivatives, and how are reaction conditions optimized?
- Methodology : The compound and its analogs are typically synthesized via condensation reactions. For example, Schiff base ligands derived from 3-(phenylazo)-2,4-pentanedione are prepared by reacting 2-aminophenol or 2-aminothiophenol with the diketone precursor under reflux in ethanol. Optimization involves adjusting stoichiometry (1:1 or 1:2 molar ratios), solvent polarity, and temperature to favor imine formation .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves recrystallization from ethanol or column chromatography.
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- IR spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and C=N bonds (Schiff base) at ~1600 cm⁻¹ .
- 1H-NMR : Identify enolic protons (δ 12–14 ppm in DMSO-d6) and aromatic protons from the benzoxazole moiety (δ 7–8 ppm) .
- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) and confirm spatial arrangement, as demonstrated for analogs like 3-[(4-hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione .
Advanced Research Questions
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., LogP, solubility) for this compound?
- Methodology :
- Experimental validation : Use shake-flask methods for solubility (logS) and octanol-water partitioning (LogP) to verify literature values (e.g., logS = −2.5 to −3.0, LogP ~2.9) .
- Computational tools : Compare predicted properties via software (e.g., ChemAxon, ACD/Labs) with experimental data to identify outliers. For example, McGowan’s characteristic volume (0.494 cm³/mol) can validate molecular packing in crystallography .
- Case Study : Discrepancies in LogP values may arise from tautomerism; use pH-controlled experiments to stabilize specific forms .
Q. How can computational modeling enhance the design of metal complexes using this compound as a ligand?
- Methodology :
- DFT calculations : Predict binding affinities for transition metals (e.g., Cu²⁺, Ni²⁺) by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA or enzymes) to prioritize analogs for anticancer studies, as seen in benzoxazole-triazole hybrids .
Key Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
